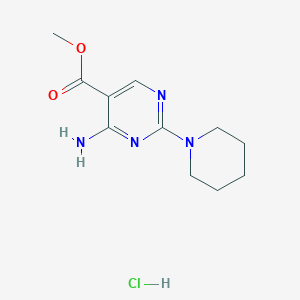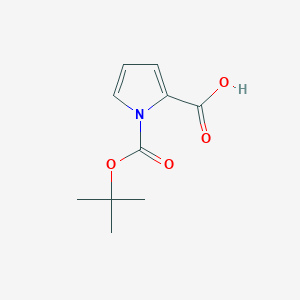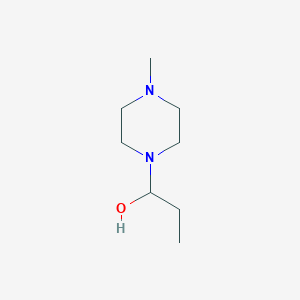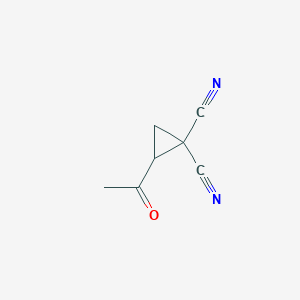
Methyl 4-amino-2-(1-piperidinyl)-5-pyrimidinecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-2-(1-piperidinyl)-5-pyrimidinecarboxylate hydrochloride, also known as MAP, is a chemical compound that has been extensively studied for its potential uses in scientific research. This compound is a derivative of pyrimidine and has been found to have various applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-2-(1-piperidinyl)-5-pyrimidinecarboxylate hydrochloride is not fully understood. However, it has been found to have an inhibitory effect on the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme that is involved in the synthesis of nucleotides, which are the building blocks of DNA. Inhibition of DHFR can lead to a decrease in the production of nucleotides, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
Methyl 4-amino-2-(1-piperidinyl)-5-pyrimidinecarboxylate hydrochloride has been found to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on the growth of cancer cells in vitro. It has also been found to have an anti-inflammatory effect and can reduce the production of pro-inflammatory cytokines. Additionally, Methyl 4-amino-2-(1-piperidinyl)-5-pyrimidinecarboxylate hydrochloride has been shown to have an effect on the immune system and can enhance the response of immune cells to antigens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 4-amino-2-(1-piperidinyl)-5-pyrimidinecarboxylate hydrochloride in lab experiments is its relative ease of synthesis. It can be synthesized on a large scale and is readily available. Additionally, Methyl 4-amino-2-(1-piperidinyl)-5-pyrimidinecarboxylate hydrochloride has been extensively studied and its properties are well understood. However, one of the limitations of using Methyl 4-amino-2-(1-piperidinyl)-5-pyrimidinecarboxylate hydrochloride is its potential toxicity. It has been found to have a toxic effect on certain cell lines and caution should be exercised when using it in experiments.
Direcciones Futuras
There are various future directions for the use of Methyl 4-amino-2-(1-piperidinyl)-5-pyrimidinecarboxylate hydrochloride in scientific research. One potential use is in the development of new anti-cancer drugs. Methyl 4-amino-2-(1-piperidinyl)-5-pyrimidinecarboxylate hydrochloride has been found to have an inhibitory effect on cancer cell growth and could be used as a starting material for the synthesis of new compounds. Additionally, Methyl 4-amino-2-(1-piperidinyl)-5-pyrimidinecarboxylate hydrochloride could be used in the development of new anti-inflammatory drugs. Its ability to reduce the production of pro-inflammatory cytokines could be harnessed for the development of new therapies for inflammatory diseases. Finally, Methyl 4-amino-2-(1-piperidinyl)-5-pyrimidinecarboxylate hydrochloride could be used in the development of new immunomodulatory drugs. Its ability to enhance the response of immune cells to antigens could be used to develop new therapies for infectious diseases.
Métodos De Síntesis
The synthesis of Methyl 4-amino-2-(1-piperidinyl)-5-pyrimidinecarboxylate hydrochloride involves the reaction of 4-amino-2-chloro-5-methylpyrimidine with piperidine and methyl chloroformate. The reaction takes place in the presence of a base such as triethylamine and yields Methyl 4-amino-2-(1-piperidinyl)-5-pyrimidinecarboxylate hydrochloride as a hydrochloride salt. The synthesis of Methyl 4-amino-2-(1-piperidinyl)-5-pyrimidinecarboxylate hydrochloride is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
Methyl 4-amino-2-(1-piperidinyl)-5-pyrimidinecarboxylate hydrochloride has been extensively studied for its potential uses in scientific research. It has been found to have various applications in the field of biochemistry and pharmacology. One of the primary uses of Methyl 4-amino-2-(1-piperidinyl)-5-pyrimidinecarboxylate hydrochloride is as a precursor for the synthesis of other compounds. It has been used as a starting material for the synthesis of various pyrimidine derivatives that have potential uses in drug discovery.
Propiedades
Número CAS |
122113-63-7 |
|---|---|
Nombre del producto |
Methyl 4-amino-2-(1-piperidinyl)-5-pyrimidinecarboxylate hydrochloride |
Fórmula molecular |
C11H17ClN4O2 |
Peso molecular |
272.73 g/mol |
Nombre IUPAC |
methyl 4-amino-2-piperidin-1-ylpyrimidine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H16N4O2.ClH/c1-17-10(16)8-7-13-11(14-9(8)12)15-5-3-2-4-6-15;/h7H,2-6H2,1H3,(H2,12,13,14);1H |
Clave InChI |
TYQQYDJGELBONJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN=C(N=C1N)N2CCCCC2.Cl |
SMILES canónico |
COC(=O)C1=CN=C(N=C1N)N2CCCCC2.Cl |
Otros números CAS |
122113-63-7 |
Sinónimos |
Methyl 4-amino-2-(1-piperidinyl)-5-pyrimidinecarboxylate hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B56397.png)



![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)
![Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-](/img/structure/B56403.png)


![[(3Ar,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B56409.png)

![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-5-phenyl-1-pentenyl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B56417.png)